1,2-Di([1,1'-biphenyl]-4-yl)ethyne
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-4-[2-(4-phenylphenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18/c1-3-7-23(8-4-1)25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)24-9-5-2-6-10-24/h1-10,13-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWCDEUPFKTZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452336 | |
| Record name | 1,1'-Biphenyl, 4,4''-(1,2-ethynediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21326-80-7 | |
| Record name | 1,1'-Biphenyl, 4,4''-(1,2-ethynediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 1,2 Di 1,1 Biphenyl 4 Yl Ethyne
Advanced Synthetic Strategies for the Ethyne (B1235809) Moiety and Biphenyl (B1667301) Coupling
The formation of the key acetylene (B1199291) bridge in DBPE is typically achieved through cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them cornerstones of modern organic synthesis.
Direct Acetylene-Bridged Biphenyl Synthesis Routes
The most direct and widely employed method for synthesizing DBPE and related diarylalkynes is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org
For the synthesis of the symmetric DBPE, two main approaches can be envisioned using the Sonogashira coupling:
Homocoupling of a terminal alkyne: This involves the synthesis of 4-ethynylbiphenyl as a key intermediate, which is then subjected to oxidative homocoupling. The homocoupling can be achieved using various copper-based reagents, such as in the Glaser or Hay coupling reactions, which utilize a copper(I) salt and an oxidant (like oxygen or a copper(II) salt) to dimerize the terminal alkyne. ust.hk
Coupling of an aryl halide with an acetylene source: This involves the reaction of two equivalents of a 4-halobiphenyl (where the halide is typically iodine or bromine) with a suitable acetylene equivalent. wikipedia.org Common acetylene sources include acetylene gas itself or protected forms like trimethylsilylacetylene (B32187) (TMS-acetylene). wikipedia.org When TMS-acetylene is used, a subsequent deprotection step is required to generate the terminal alkyne in situ for the second coupling, or the symmetrically coupled bis(trimethylsilyl) intermediate can be isolated and then deprotected. wikipedia.org
A common precursor for these reactions is 4-bromobiphenyl (B57062) or 4-iodobiphenyl (B74954), which are commercially available or can be synthesized through standard aromatic substitution reactions. rsc.org The reactivity of the aryl halide is a crucial factor, with iodides being more reactive than bromides. wikipedia.org This difference in reactivity can sometimes be exploited for selective couplings. wikipedia.org
Catalytic Approaches in Carbon-Carbon Bond Formation for DBPE
The success of the Sonogashira coupling for the synthesis of DBPE hinges on the choice of the catalytic system.
Palladium Catalysts: The palladium catalyst is central to the reaction, with common choices including Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. acs.org The active catalyst is a Pd(0) species, which can be generated in situ from Pd(II) precursors by reduction with phosphines, amines, or other reducing agents present in the reaction mixture. wikipedia.org The choice of phosphine (B1218219) ligand can significantly influence the catalytic activity, with bulky and electron-rich phosphines often being more effective, especially for less reactive aryl chlorides. organic-chemistry.org
Copper Co-catalysts: A copper(I) salt, most commonly copper(I) iodide (CuI), is typically used as a co-catalyst. acs.org The role of the copper is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, facilitating the cross-coupling. wikipedia.org While effective, the use of copper can sometimes lead to the undesired homocoupling of the terminal alkyne (Glaser coupling). wikipedia.org Consequently, copper-free Sonogashira protocols have been developed, although they may require different reaction conditions or more specialized palladium catalysts. organic-chemistry.org
Reaction Conditions: The Sonogashira reaction is known for its mild reaction conditions. wikipedia.org It is typically carried out at or slightly above room temperature in a basic solvent, often an amine like triethylamine (B128534) or diisopropylamine, which also serves to neutralize the hydrogen halide byproduct. wikipedia.org Other bases such as potassium carbonate or cesium carbonate can also be employed. ijnc.ir The choice of solvent can also be critical, with dimethylformamide (DMF) often being used. organic-chemistry.org In some cases, microwave irradiation has been shown to significantly accelerate the reaction, allowing for rapid synthesis. organic-chemistry.org
Table 1: Comparison of Synthetic Routes for 1,2-Di([1,1'-biphenyl]-4-yl)ethyne
| Synthetic Route | Key Reactants | Typical Catalysts | Advantages | Disadvantages |
|---|---|---|---|---|
| Sonogashira Homocoupling | 4-Ethynylbiphenyl | Cu(I) salts (e.g., CuCl, Cu(OAc)₂) | High yields for symmetric alkynes. | Requires pre-synthesis of the terminal alkyne. |
| Sonogashira Cross-Coupling | 4-Iodo/Bromobiphenyl, Acetylene or TMS-acetylene | Pd(0)/Cu(I) (e.g., Pd(PPh₃)₄/CuI) | One-pot potential, commercially available starting materials. digitellinc.com | Potential for side reactions (Glaser coupling), requires careful control of stoichiometry. wikipedia.org |
| Copper-Free Sonogashira | 4-Iodo/Bromobiphenyl, Terminal alkyne | Pd catalyst (e.g., Pd/phosphine complex) | Avoids Glaser homocoupling byproduct. organic-chemistry.org | May require higher temperatures or more specialized catalysts. |
Functionalization and Chemical Modification of this compound
The rigid, linear, and conjugated structure of DBPE makes it an attractive scaffold for the development of advanced materials. Functionalization of the biphenyl rings or the ethyne core allows for the tuning of its electronic, optical, and self-assembly properties.
Introduction of Linker and Terminal Functional Groups for Derivatization
Functional groups can be introduced onto the biphenyl units of DBPE either by using pre-functionalized starting materials in the synthetic routes described above or by post-synthetic modification of the DBPE molecule. For instance, starting with a substituted 4-halobiphenyl allows for the incorporation of a wide range of functionalities.
Common functional groups that can be introduced to create derivatives for further reactions include:
Carboxylic acids: These groups can be used to form esters, amides, or to coordinate with metal centers in the construction of metal-organic frameworks (MOFs).
Amines: These can be used for the formation of amides, imines, or as coordination sites for metals. The synthesis of bis-acylhydrazones from biphenyl derivatives has been reported, showcasing a pathway for further derivatization. nih.gov
Halogens: Introduction of additional halogen atoms can provide sites for further cross-coupling reactions, allowing for the creation of more complex, multi-dimensional structures.
Alkoxy and Alkyl groups: These can be used to modify the solubility and packing of the molecules in the solid state. The synthesis of biphenyl-containing polymers with varying spacer lengths has been shown to influence their liquid crystalline and photoluminescence properties. ust.hk
Synthesis of Metal-Incorporated DBPE Analogues for Electronic Applications
The ethyne unit of DBPE and its derivatives can coordinate to transition metals, leading to the formation of organometallic complexes with interesting electronic and optical properties. The biphenyl units can also be functionalized with chelating groups to bind metals.
Platinum Complexes: Platinum-alkynyl complexes are of significant interest for their potential applications in molecular electronics and as phosphorescent materials. The synthesis of platinum(II) complexes with related biphenyl ligands has been shown to result in materials with tunable emission properties. nih.gov The electronic properties, including the HOMO-LUMO gap, can be controlled by modifying the ligands. acs.org
Gold Complexes: Gold(I) acetylide complexes are also well-studied for their luminescent properties and potential in sensing applications. researchgate.net Gold can also catalyze reactions involving the acetylene bond, such as its activation as a dicarbene equivalent. nih.gov The synthesis of a gold(I)-acetylene complex using a bulky biphenyl-containing phosphine ligand has been reported, demonstrating the interaction of gold with the acetylene moiety. researchgate.net
Palladium Complexes: While primarily used as catalysts in the synthesis of DBPE, stable palladium complexes with diarylacetylene ligands can also be synthesized and may exhibit interesting catalytic or material properties. researchgate.net
The incorporation of metals into the DBPE framework can lead to materials with applications in areas such as organic light-emitting diodes (OLEDs), sensors, and molecular wires.
Investigations into Reaction Mechanisms Involving this compound
The primary reaction mechanism relevant to the synthesis of DBPE is that of the Sonogashira coupling. While the general mechanism is well-established, specific aspects can be influenced by the nature of the reactants and catalysts.
The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org
The Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 4-iodobiphenyl) to form a Pd(II)-aryl complex. wikipedia.org
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II)-aryl complex.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product (the diarylacetylene) and regenerate the Pd(0) catalyst. wikipedia.org
The Copper Cycle:
Coordination: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton.
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate. wikipedia.org
For sterically hindered aryl halides, the rate-determining step can be the oxidative addition. researchgate.net The choice of phosphine ligand on the palladium catalyst is crucial in these cases, with bulkier and more electron-donating ligands often accelerating the reaction. organic-chemistry.orgresearchgate.net
In copper-free Sonogashira reactions, the mechanism is believed to proceed through a different pathway where the palladium complex is involved in both the activation of the aryl halide and the deprotonation of the alkyne, though the exact details can vary depending on the specific catalytic system. wikipedia.org
Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to investigate the mechanistic details of Sonogashira couplings, providing insights into the energies of intermediates and transition states. digitellinc.com Such studies can help in optimizing reaction conditions and designing more efficient catalysts for the synthesis of DBPE and its derivatives.
Mechanistic Pathways in Organic Transformations
The construction of this compound typically relies on two primary strategies: the palladium- and copper-cocatalyzed cross-coupling of an aryl halide with a terminal alkyne (Sonogashira coupling) or the oxidative homocoupling of a terminal alkyne (Glaser coupling).
Sonogashira Coupling Pathway
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds. wikipedia.org To synthesize the symmetrical this compound, one could envision a reaction between 4-iodobiphenyl and 4-ethynylbiphenyl, or a two-fold coupling with a protected acetylene equivalent. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org
Palladium Cycle : The cycle begins with the active Pd(0) catalyst, typically a complex like Pd(PPh₃)₄.
Oxidative Addition : The aryl halide (e.g., 4-iodobiphenyl) adds to the Pd(0) center, forming a Pd(II) intermediate. This is often the rate-limiting step. wikipedia.org
Transmetallation : A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex. This step regenerates the copper(I) catalyst.
Reductive Elimination : The two organic fragments on the palladium center (the biphenyl group and the alkynyl group) couple and are eliminated from the metal, forming the product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org
Copper Cycle :
Complexation : The copper(I) salt (e.g., CuI) reacts with the terminal alkyne (e.g., 4-ethynylbiphenyl) in the presence of a base (commonly an amine like triethylamine or diethylamine). wikipedia.orglibretexts.org The base deprotonates the alkyne, facilitating the formation of a copper(I) acetylide intermediate.
Acetylide Transfer : This copper acetylide is the species that engages in the transmetallation step with the palladium intermediate. wikipedia.org
The reaction is typically conducted under mild, anaerobic conditions to prevent the unwanted oxidative homocoupling of the alkyne (Glaser coupling). wikipedia.org
Glaser Coupling Pathway
The Glaser coupling is one of the oldest methods for the synthesis of symmetrical diynes and involves the oxidative homocoupling of terminal alkynes. nih.govorganic-chemistry.org To synthesize this compound, this pathway would utilize 4-ethynylbiphenyl as the starting material.
The mechanism is catalyzed by a copper(I) salt, such as CuCl, and requires an oxidant, often oxygen from the air. organic-chemistry.orgwikipedia.org
Formation of Copper Acetylide : Similar to the Sonogashira reaction, a base deprotonates the terminal alkyne, which then coordinates with the Cu(I) center to form a copper acetylide complex. wikipedia.org
Oxidation : The Cu(I) in the acetylide complex is oxidized to Cu(II) by an external oxidant (e.g., O₂). This step is crucial and leads to the coupling of two acetylide units.
Reductive Elimination : Two alkynyl groups couple together, forming the 1,3-diyne product (in this case, the symmetrical diarylalkyne), and two Cu(II) ions are reduced back to Cu(I).
The Hay coupling is a well-known modification of the Glaser coupling that uses a soluble catalytic system, typically a complex of a copper(I) salt with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), in the presence of air. organic-chemistry.orgwikipedia.org This variant often provides better yields and is more versatile due to the improved solubility of the catalyst complex. organic-chemistry.org
Table 1: Comparison of Synthetic Pathways
| Feature | Sonogashira Coupling | Glaser Coupling |
|---|---|---|
| Reaction Type | Cross-coupling | Homocoupling |
| Reactants | Aryl halide and terminal alkyne | Terminal alkyne |
| Primary Catalyst | Palladium(0) complex | Copper(I) salt |
| Co-catalyst/Promoter | Copper(I) salt | Oxidant (e.g., O₂) |
| Key Intermediate | Aryl-alkynyl-Pd(II) complex | Copper(I) acetylide |
| Product Type | Symmetrical or unsymmetrical alkynes | Symmetrical alkynes |
| Common Side Reaction | --- | Can be a side reaction in Sonogashira coupling |
Photoelectrochemical Synthesis Mechanisms Utilizing DBPE as a Substrate
While specific research detailing the use of this compound (referred to here by the general class descriptor diarylalkyne) as a substrate in photoelectrochemical synthesis is not widespread, its structural motifs suggest plausible photo-responsive behaviors based on well-established photochemical principles for related compounds. The core mechanism involves photoinduced electron transfer (PET) and subsequent chemical transformations, such as photocyclization. mdpi.comyoutube.com
Photoinduced Electron Transfer (PET)
PET is a fundamental process where an electron is transferred from a donor molecule to an acceptor molecule upon photoexcitation. mdpi.comyoutube.com In a potential photoelectrochemical setup, this compound could act as the photoactive species.
Excitation : The diarylalkyne molecule absorbs a photon of appropriate energy, promoting an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO), forming an excited state.
Electron Transfer : The excited molecule can then either donate an electron (acting as a reducing agent) or accept an electron (acting as an oxidizing agent), depending on the electrochemical potential of other species present or an applied external voltage. This transfer results in the formation of a radical ion pair—a radical cation of the diarylalkyne and a radical anion of the acceptor, or vice versa. youtube.com The free energy change of this process can be estimated using the Rehm-Weller equation, which considers the excitation energy and the redox potentials of the donor and acceptor. youtube.com
Photocyclization to Phenanthrene (B1679779) Derivatives
A known photoreaction for 1,2-diarylalkynes and related stilbenes is photocyclization to form phenanthrene structures. nih.govdigitellinc.com For this compound, this would lead to a substituted dibenzo[g,p]chrysene. The mechanism is generally understood to proceed as follows:
Photoexcitation : The molecule is promoted to an excited singlet state upon UV irradiation.
Conformational Change : In the excited state, the molecule may adopt a cis-like conformation suitable for cyclization.
Electrocyclization : A 4π-electrocyclization reaction occurs, forming a new six-membered ring and yielding a transient dihydrophenanthrene-type intermediate.
Oxidation/Dehydrogenation : The unstable dihydrophenanthrene intermediate is then oxidized to the stable, aromatic phenanthrene derivative. This step often requires an oxidizing agent, which can be oxygen dissolved in the solvent or another electron acceptor in the system.
This photocyclization can be highly solvent-dependent, with some reactions proceeding efficiently in polar solvents like acetonitrile (B52724) but not in nonpolar solvents like cyclohexane. digitellinc.com This suggests the involvement of charge-transfer character in the excited state or intermediates.
Table 2: Key Species in Proposed Photochemical Pathways
| Pathway | Initial State | Key Intermediate(s) | Final Product Type |
|---|---|---|---|
| Photoinduced Electron Transfer | Ground state diarylalkyne + light | Excited state diarylalkyne, Radical cation/anion | Oxidized/Reduced Species |
| Photocyclization | Ground state diarylalkyne + light | Excited state, Dihydrophenanthrene-type intermediate | Phenanthrene derivative |
Advanced Spectroscopic and Structural Characterization Techniques Applied to 1,2 Di 1,1 Biphenyl 4 Yl Ethyne
High-Resolution Spectroscopic Probes for Molecular Structure and Electronic States
High-resolution spectroscopy serves as a fundamental tool for the detailed investigation of 1,2-di([1,1'-biphenyl]-4-yl)ethyne, offering insights into its molecular connectivity, integrity, and excited state dynamics.
Nuclear Magnetic Resonance Spectroscopy for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure and connectivity of this compound.
¹H NMR: In a typical ¹H NMR spectrum, the aromatic protons of the biphenyl (B1667301) groups exhibit complex multiplets in the downfield region, generally between δ 7.3 and 7.7 ppm. This pattern arises from the various proton-proton couplings within the phenyl rings.
¹³C NMR: The ¹³C NMR spectrum provides crucial information about the carbon framework. The ethyne (B1235809) carbons typically resonate around δ 89-91 ppm. The biphenyl carbons display a series of signals in the aromatic region (approximately δ 122-142 ppm), with the quaternary carbons appearing at the lower field end of this range. rsc.org
Detailed analysis of the chemical shifts and coupling constants allows for the unambiguous assignment of each proton and carbon atom within the molecule, confirming the 1,2-disubstituted ethyne core and the 4-yl connectivity of the biphenyl units. rsc.org
Table 1: Representative NMR Data for this compound Analogs
| Nucleus | Chemical Shift (δ, ppm) |
|---|---|
| ¹H | 7.33-7.62 (m) |
| ¹³C | 89.3, 90.1, 122.2, 123.3, 127.0, 127.6, 128.3, 128.4, 128.9, 131.6, 132.0, 140.3, 141.0 |
Data presented is for a closely related analog, 1-(phenylethynyl)-4-(p-tolyl)benzene, and serves as a representative example. rsc.org
High-Resolution Mass Spectrometry for Molecular Integrity and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound, thereby confirming its molecular formula. The technique's high accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
In addition to molecular ion confirmation, the fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways for related biphenyl compounds can involve cleavage of the bond between the phenyl rings and fragmentation of the ethyne linker. researchgate.net The analysis of these fragment ions helps to corroborate the proposed structure. nih.gov
Electronic Absorption and Photoluminescence Spectroscopy for Excited State Characterization
Electronic absorption and photoluminescence spectroscopies are pivotal in characterizing the electronic transitions and excited state properties of this compound.
The UV-visible absorption spectrum typically reveals intense absorption bands in the ultraviolet region, corresponding to π-π* transitions within the conjugated system of the biphenyl and ethyne moieties. The position and intensity of these bands are sensitive to the molecular conformation and the extent of electronic communication between the biphenyl units. researchgate.net
Upon excitation, the molecule can relax to the ground state via radiative decay, i.e., fluorescence. The photoluminescence spectrum provides information about the energy of the first singlet excited state (S₁). The difference between the absorption and emission maxima (Stokes shift) can offer insights into the geometric relaxation of the molecule in the excited state. For similar π-conjugated systems, blue fluorescence emission is often observed. rsc.org
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. researchgate.net The determination of Φf for this compound is crucial for assessing its potential in applications such as organic light-emitting diodes (OLEDs). bjraylight.com
The quantum yield can be measured relative to a standard with a known Φf value or through absolute methods using an integrating sphere. researchgate.netbjraylight.com Factors such as solvent polarity and the presence of quenchers can significantly influence the fluorescence quantum yield.
Time-resolved fluorescence spectroscopy is used to measure the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state. psu.edu This parameter is intrinsically related to the rates of radiative and non-radiative decay processes.
The fluorescence lifetime can be determined using techniques such as Time-Correlated Single-Photon Counting (TCSPC). The measured lifetime, in conjunction with the quantum yield, allows for the calculation of the radiative (kr) and non-radiative (knr) decay rate constants, providing a deeper understanding of the excited-state deactivation pathways.
Solid-State Structural Elucidation and Intermolecular Interactions
X-ray crystallography is the definitive method for elucidating the three-dimensional structure of this compound in the solid state. Single-crystal X-ray diffraction analysis provides precise atomic coordinates, bond lengths, and bond angles.
The crystal structure reveals the planarity or twisting of the biphenyl units relative to each other and the ethyne linker. This information is crucial for understanding how the molecular conformation in the solid state influences its electronic properties.
Furthermore, the crystal packing arrangement provides insights into the nature and strength of intermolecular interactions, such as π-π stacking and C-H···π interactions. elsevierpure.com These non-covalent interactions play a significant role in determining the bulk properties of the material, including its thermal stability and charge transport characteristics. In related structures, molecules often assemble into stacked arrangements. elsevierpure.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Theoretical and Computational Investigations of 1,2 Di 1,1 Biphenyl 4 Yl Ethyne
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. For 1,2-Di([1,1'-biphenyl]-4-yl)ethyne, these computational methods unravel its electronic behavior and reactivity, paving the way for its application in molecular electronics.
Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. It is employed to determine the optimized ground state geometries and electronic properties of this compound. researchgate.netingentaconnect.com These calculations are foundational for understanding the molecule's stability and conformational preferences.
DFT calculations, often performed with specific basis sets like B3LYP/6-311G(d,p), provide detailed information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional structure. researchgate.netresearchgate.net This information is crucial for predicting how the molecule will interact with other molecules or surfaces.
Molecular Orbital Analysis: HOMO-LUMO Energy Levels and Band Gap Evolution
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic transitions and reactivity. researchgate.netscispace.com The energy difference between these orbitals, known as the HOMO-LUMO gap (HLG), is a critical parameter that determines the molecule's conductivity. schrodinger.com
For the free this compound molecule, the HOMO-LUMO gap is calculated to be 3.92 eV. researchgate.net This relatively large gap suggests that the molecule is an insulator in its native state. However, this gap can be significantly altered by substitution. For instance, when thiol groups are added, the gap decreases to 3.73 eV. researchgate.net The introduction of gold (Au) and platinum (Pt) atoms as electrodes further reduces the gap to 2.20 eV and 0.08 eV, respectively, indicating a transition towards a more conductive state. researchgate.net Another study found the HOMO-LUMO gap to be 2.19 eV at zero bias, which decreased to 0.27 eV as an external electric field was applied. ingentaconnect.com
| System | HOMO-LUMO Gap (eV) |
| Free molecule | 3.92 researchgate.net |
| Thiol-substituted | 3.73 researchgate.net |
| Au-substituted | 2.20 researchgate.net |
| Pt-substituted | 0.08 researchgate.net |
| Zero bias | 2.19 ingentaconnect.com |
| With applied electric field | 0.27 ingentaconnect.com |
Charge Density Distribution and Atomic Charge Analysis (e.g., MPA, NPA, Bader's Theory of Atoms in Molecules)
Understanding the distribution of electronic charge within a molecule is essential for predicting its reactive sites and intermolecular interactions. Methods like Mulliken Population Analysis (MPA), Natural Population Analysis (NPA), and Bader's Theory of Atoms in Molecules are used to quantify the atomic charges. researchgate.netingentaconnect.com
In the this compound molecule and its derivatives, the atomic charges vary depending on the substituents. For instance, in a study involving thiol, gold, and platinum substitutions, the charges on the substituent atoms were found to be different for each case. researchgate.net Specifically, the charge on the sulfur atom in the thiol-substituted molecule was -0.038e, while the charges on the gold and platinum atoms were 0.084e and 0.095e, respectively. researchgate.net The charges on the terminal atoms of the platinum-substituted molecule were equal (-0.213e). researchgate.net
Molecular Electrostatic Potential (MESP) Mapping and Charge Accumulation
Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution around a molecule. researchgate.netnih.gov It helps in identifying the electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. nih.gov
For this compound, MESP analysis reveals the potential difference between the charge accumulations at different parts of the molecule. ingentaconnect.com This information is crucial for understanding how the molecule will interact with other charged species and external electric fields.
Computational Modeling of External Field Effects and Transport Properties
The behavior of molecular systems can be significantly influenced by external stimuli, such as electric fields. Computational modeling allows for the investigation of these effects on the geometry and electronic states of this compound.
Influence of Applied Electric Fields on Molecular Geometry and Electronic States
The application of an external electric field can alter the molecular geometry and electronic properties of this compound. ingentaconnect.com Studies have shown that increasing the applied electric field can lead to a decrease in the HOMO-LUMO gap, making the molecule more conductive. ingentaconnect.comrsc.org For example, as the electric field was increased from 0.00 to 0.26 VÅ⁻¹, the HOMO-LUMO gap of an Au and thiol substituted molecule decreased from 2.19 eV to 0.27 eV. ingentaconnect.com
Theoretical Prediction of Dipole Moments and Polarization Effects
While this compound is a symmetrical, nonpolar molecule in its ground state and thus possesses a zero net dipole moment, the introduction of substituents or the influence of an external electric field can induce significant polarization effects. Theoretical and computational chemistry provides powerful tools to predict these properties, offering insights into how the molecule will behave in various environments, such as within a molecular electronic device.
Computational methods like Density Functional Theory (DFT) are frequently employed to calculate molecular properties, including dipole moments and polarizability. acs.org Functionals such as B3LYP and M06-2X, combined with appropriate basis sets like 6-311++G(d,p), are used to obtain comprehensive information about the structural and electronic features of molecules. acs.org For a molecule like this compound, these calculations would involve optimizing the geometry and then determining the electronic distribution.
The polarizability of a molecule describes the ease with which its electron cloud can be distorted by an external electric field, inducing a temporary dipole moment. For long, conjugated molecules, polarizability is often anisotropic, being significantly larger along the axis of conjugation. Theoretical calculations can quantify this effect, providing values for the polarizability tensor. High polarizability is often a prerequisite for materials used in nonlinear optics and can influence the bioactivity of a compound. acs.org
Furthermore, computational tools can model the effects of introducing donor or acceptor groups onto the biphenyl (B1667301) rings. Such substitutions would break the molecule's symmetry, leading to a permanent dipole moment. The magnitude and direction of this dipole moment can be precisely calculated, which is crucial for designing molecules with specific charge transport characteristics or for self-assembly into ordered structures. The molecular electrostatic potential surface (MESP) can also be computed to visualize the charge distribution and predict sites for intermolecular interactions. acs.org
Computational Approaches to Structure-Property Relationships
A central theme in the study of conjugated molecules is the relationship between their chemical structure and their physical properties. Computational chemistry is instrumental in elucidating these connections, allowing for the in silico design of materials with tailored characteristics before undertaking complex and costly synthesis.
The optical and electronic properties of molecules like this compound are governed by their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, largely determines the molecule's absorption and emission wavelengths.
Computational studies on related systems, such as dithiafulvenyl-substituted phenylacetylenes and functionalized dithienopyrazines, have demonstrated that the electronic properties are highly dependent on the molecular structure. rsc.orgresearchgate.netchemrxiv.org Key structural effects that can be computationally modeled include:
Core Structure and Conjugation Length: Extending the π-conjugated system, for instance by moving from a simple phenyl to a biphenyl group, generally leads to a smaller HOMO-LUMO gap. This results in a bathochromic (red) shift in the absorption spectrum. The linear, rigid nature of the ethyne (B1235809) linker ensures efficient electronic communication between the two biphenyl units.
Substituent Effects: The addition of electron-donating groups (like alkoxy or amino groups) or electron-withdrawing groups (like nitro or cyano groups) to the peripheral phenyl rings can dramatically alter the electronic landscape. researchgate.net Donor groups tend to raise the HOMO energy level, while acceptors lower the LUMO. This "push-pull" architecture can significantly reduce the HOMO-LUMO gap and enhance properties like two-photon absorption. researchgate.net
Molecular Planarity: The degree of planarity between the phenyl rings of the biphenyl units affects the extent of π-orbital overlap. Computational models can predict the dihedral angles between these rings. A more planar conformation generally leads to more effective conjugation and, consequently, altered electronic properties. acs.org
These structure-property relationships, established through computational studies on analogous molecules, provide a predictive framework for tuning the optical and electronic characteristics of this compound derivatives for specific applications. chemrxiv.orgrsc.org
Below is an illustrative table showing how different structural modifications, based on findings from related compounds, could theoretically impact the properties of a DBPE core.
| Structural Modification | Predicted Effect on HOMO-LUMO Gap | Predicted Effect on Absorption Wavelength | Rationale |
| Adding Electron-Donating Groups (e.g., -OCH₃) | Decrease | Red-shift (longer wavelength) | Raises HOMO energy level. |
| Adding Electron-Withdrawing Groups (e.g., -NO₂) | Decrease | Red-shift (longer wavelength) | Lowers LUMO energy level. |
| Increasing Conjugation Length (e.g., terphenyl) | Decrease | Red-shift (longer wavelength) | Further delocalizes π-electrons. |
| Introducing Torsional Strain (twisting biphenyl) | Increase | Blue-shift (shorter wavelength) | Reduces π-orbital overlap and conjugation. |
The rigid, conjugated backbone of this compound makes it a prime candidate for use as a molecular wire in single-molecule electronic devices. Theoretical studies on similar oligo(phenylene ethynylene) (OPE) systems have provided significant insights into how the electrical conductivity of such wires can be enhanced. nih.gov
The conductivity of a molecular wire is highly dependent on the alignment of its molecular orbitals with the Fermi level of the electrodes it is connected to, as well as the efficiency of charge transport along its length. rsc.org Computational models, often combining DFT with quantum transport theory, can simulate the behavior of these molecular junctions. rsc.org
Several strategies for enhancing conductivity have been explored theoretically:
Doping and Charge Carrier Generation: In conducting polymers, doping is a key mechanism to increase conductivity by creating charge carriers (polarons and bipolarons). nih.gov While single-molecule doping is different, the principle of altering the electronic state to facilitate charge flow is similar. Theoretical models can predict the effects of oxidation or reduction on the molecular wire's conductance.
Coordination to Metal Complexes: A promising approach involves the coordination of the molecular wire to transition metal complexes. nih.gov For instance, studies on OPEs terminated with pyridine (B92270) groups have shown that coordination to ruthenium or platinum complexes can introduce d-orbitals into the conductive pathway. nih.gov This can create new, highly conductive transport channels, leading to a significant increase in conductance compared to the purely organic wire. nih.gov
The table below summarizes theoretical strategies for enhancing conductivity in molecular wires based on the DBPE framework.
| Enhancement Strategy | Theoretical Mechanism | Predicted Outcome | Supporting Evidence from Analogs |
| Coordination with Transition Metals | Introduction of metal d-orbitals into the HOMO-LUMO gap, creating new transport channels. | Higher conductance, potential for negative differential resistance. | OPEs coordinated with Ru(II) and Pt(II) complexes show increased conductance. nih.gov |
| Introduction of Donor/Acceptor Groups | Shifting of HOMO/LUMO levels closer to the electrode Fermi level. | Increased charge injection efficiency and conductance. | Electron transport can be manipulated by chemically altering molecular structure. rsc.org |
| Interfacing with Quantum Dots | Utilizing Coulomb blockade effects for controlled electron transport. | Tunable conductance via gate voltage, potential for memory devices. | OPE-PbS quantum dot bilayers exhibit room-temperature Coulomb blockade. rsc.org |
Through these computational approaches, a deep understanding of the factors controlling the electronic and conductive properties of this compound can be achieved. This knowledge is invaluable for the rational design of new materials for advanced electronic and photonic applications.
Applications and Advanced Materials Science of 1,2 Di 1,1 Biphenyl 4 Yl Ethyne
1,2-Di([1,1'-biphenyl]-4-yl)ethyne in Organic Electronics and Optoelectronics
The exploration of organic molecules for electronic and optoelectronic applications has gained considerable momentum, driven by the promise of lightweight, flexible, and cost-effective devices. nih.gov DBPE, with its well-defined structure and tunable electronic characteristics, is a promising candidate in this domain.
Development and Characterization as Molecular Wires in Nanodevices
The concept of using individual or small assemblies of molecules as conductive "wires" is a cornerstone of molecular electronics. nih.gov The rigid, rod-like structure of DBPE, featuring alternating single, double, and triple bonds, facilitates efficient charge transport along its longitudinal axis. This has led to its investigation as a molecular wire, a fundamental component for creating nanoscale electronic circuits. aau.dk
Researchers have synthesized and characterized various oligo(phenylene ethynylene)s, a class of molecules to which DBPE belongs, to understand the relationship between molecular length, chemical structure, and electrical conductance. aps.org Theoretical studies, often employing quantum-chemistry techniques, have been instrumental in predicting and explaining the electron tunneling behavior through such molecular wires when connected between metal electrodes. aps.org These investigations have shown that the conductance of a metal-molecule-metal junction typically follows an exponential decay with increasing molecular length, a key characteristic of tunneling transport. aps.org The specific chemical makeup of the wire, including the nature of the aromatic rings and the linking groups, significantly influences the decay constant and the contact resistance at the molecule-electrode interface. aps.org
The synthesis of molecular wires often involves sophisticated chemical strategies to create molecules with specific functionalities. aau.dk For instance, the introduction of thioacetyl end-groups serves as "alligator clips" to ensure good electrical contact with metal surfaces like gold. aau.dk The deliberate incorporation of insulating barriers, such as methylene (B1212753) groups, within the molecular wire structure allows for the study of phenomena like resonant tunneling, which could be harnessed to create molecular-scale diodes and transistors. aau.dk
Potential as Building Blocks in Organic Light-Emitting Diode (OLED) Architectures
Organic light-emitting diodes (OLEDs) are a commercially successful application of organic electronics, found in displays for everything from smartphones to televisions. youtube.com The performance of an OLED is critically dependent on the properties of the organic materials used in its various layers, including the emissive layer where light is generated. ossila.com
DBPE and its derivatives are being explored as components in OLEDs due to their favorable electronic and photophysical properties. Their high thermal stability is a crucial advantage for device longevity and fabrication processes that may involve thermal evaporation. scispace.com Furthermore, the rigid structure of DBPE can help to prevent aggregation-induced quenching of luminescence, a common problem in solid-state organic materials that can reduce device efficiency. scispace.com
The emission color of an OLED is determined by the energy gap of the light-emitting molecule. The extended π-conjugation in DBPE can be chemically tailored to tune its emission color. For instance, by attaching different functional groups to the biphenyl (B1667301) units, the energy levels of the molecule can be modified, leading to shifts in the emitted light. This tunability is essential for creating full-color displays, which require efficient red, green, and blue emitters. youtube.com While DBPE itself may not be the primary emitter in all cases, it can serve as a host material for other emissive dopants or as a component in thermally activated delayed fluorescence (TADF) systems, which are a highly efficient type of OLED technology. ossila.com
Table 1: Properties and Applications of DBPE in Organic Electronics
| Property | Relevance to Application | Application Area |
|---|---|---|
| Rigid, Linear Structure | Facilitates ordered packing and efficient charge transport. | Molecular Wires |
| Extended π-Conjugation | Enables charge delocalization and tunable electronic properties. | Molecular Wires, OLEDs |
| High Thermal Stability | Ensures device longevity and compatibility with fabrication processes. | OLEDs |
| Tunable Emission Properties | Allows for the creation of different colored light emitters through chemical modification. | OLEDs |
| Good Processability | Can be incorporated into devices through solution-based or vacuum deposition techniques. | Molecular Wires, OLEDs |
Investigations into Charge Transport and Mobility in DBPE-Based Materials
The efficiency of any organic electronic device is fundamentally limited by how well charges (electrons and holes) can move through the active material. nih.gov Therefore, understanding and optimizing charge transport and mobility in DBPE-based materials is a critical area of research. researchgate.net
The mechanism of charge transport in organic semiconductors can range from band-like transport in highly ordered crystalline materials to hopping transport in more disordered systems. researchgate.net For materials like DBPE, which can form self-assembling structures, achieving a high degree of molecular ordering is key to enhancing charge carrier mobility. researchgate.net Theoretical models and quantum chemical calculations are employed to predict how factors like molecular organization, charge transfer integrals between adjacent molecules, and reorganization energies upon charging affect charge mobility. researchgate.net
Experimental techniques such as flash photolysis time-resolved microwave conductivity (FP-TRMC) and time-of-flight (TOF) measurements are used to directly probe charge mobility in thin films of these materials. nih.gov Studies on related conjugated polymers and molecular semiconductors have demonstrated that by improving material purity and controlling the molecular packing, charge carrier mobilities can be significantly increased. nih.govresearchgate.net The insights gained from these investigations are crucial for the rational design of new DBPE-based materials with superior charge transport properties for high-performance electronic devices. nih.gov
Role of DBPE in the Synthesis of Extended Carbon-Based Nanomaterials
Beyond its direct use in electronic devices, DBPE serves as a valuable precursor for the bottom-up synthesis of larger, more complex carbon-based nanomaterials. escholarship.org These materials, such as graphene nanoribbons and π-conjugated polymers, possess exceptional properties and are being explored for a wide range of applications. mdpi.commdpi.com
Precursors for Graphene Nanoribbons (GNRs) and Related Nanostructures
Graphene nanoribbons (GNRs), which are narrow strips of graphene, exhibit quantum confinement effects that open up a bandgap, making them suitable for semiconductor applications. diva-portal.orgnih.gov On-surface synthesis has emerged as a powerful technique to create GNRs with atomic precision, where the structure of the final GNR is encoded in the molecular precursor. diva-portal.orgnih.gov
DBPE and its derivatives are attractive precursors for GNR synthesis due to their linear, carbon-rich backbone. Through a sequence of surface-catalyzed reactions, typically on a metal surface like gold or silver, these precursor molecules can be polymerized and then cyclized to form well-defined GNRs. escholarship.org The process often involves heating the precursors on the metal surface to induce C-H bond activation and subsequent C-C bond formation, leading to the planarization of the polymer into a GNR. diva-portal.org The specific structure of the precursor molecule dictates the width and edge geometry of the resulting GNR, which in turn determines its electronic properties. diva-portal.orgnih.gov
Engineering of π-Conjugated Polymeric and Oligomeric Systems
The same chemical features that make DBPE a good molecular wire also make it an excellent building block for creating larger π-conjugated polymers and oligomers. kennesaw.eduoist.jp These materials are of great interest for applications in organic electronics, including organic photovoltaics and thin-film transistors. kennesaw.eduoist.jp
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are commonly used to polymerize alkyne-containing monomers like DBPE with other aromatic dihalides. ias.ac.in This approach allows for the synthesis of a wide variety of copolymers with tailored electronic and optical properties. ias.ac.inresearchgate.net By carefully selecting the comonomers, researchers can control the bandgap, solubility, and solid-state packing of the resulting polymers. kennesaw.edu For example, incorporating electron-donating or electron-withdrawing units into the polymer backbone can be used to create materials with specific charge transport characteristics (p-type or n-type). The ability to precisely control the structure of these polymers is crucial for establishing clear structure-property relationships and advancing the field of organic electronics. oist.jp
Supramolecular Chemistry and Self-Assembly Utilizing this compound
Extensive research into the supramolecular chemistry and self-assembly of this compound (DBPE) has not been reported in publicly available scientific literature. The principles of supramolecular chemistry are founded on non-covalent interactions—such as hydrogen bonding, van der Waals forces, and π-π stacking—to construct larger, well-defined structures from smaller molecular components. nih.govuoc.gr Host-guest chemistry, a central area of supramolecular chemistry, involves the encapsulation of a "guest" molecule within a larger "host" molecule. nih.govnih.gov The design of such systems relies on molecular recognition, where the host has a cavity or binding site complementary in size, shape, and chemical properties to the guest. nih.govnih.gov
Design of Host-Guest Systems Based on DBPE Scaffolds
There is currently a lack of specific published research on the design and synthesis of host-guest systems utilizing the this compound scaffold. The development of a host-guest system requires a host molecule with a pre-organized cavity capable of binding specific guest molecules. nih.govresearchgate.net While the rigid, aromatic structure of DBPE might suggest its potential as a component in larger supramolecular structures, detailed studies demonstrating its application as a primary host scaffold are not available.
Fabrication of Self-Assembled Architectures through Non-Covalent Interactions
Specific studies detailing the fabrication of self-assembled architectures from this compound through non-covalent interactions have not been found in the scientific literature. Self-assembly is a process where molecules spontaneously organize into ordered structures, driven by weak, non-covalent interactions. nih.govuoc.gr The planarity and extended π-system of the biphenyl and ethyne (B1235809) moieties in DBPE could theoretically facilitate π-π stacking interactions, which are a common driving force in the self-assembly of aromatic molecules. However, without experimental data, any potential for DBPE to form specific architectures like nanofibers, vesicles, or gels remains speculative.
Catalytic Applications and Ligand Design in DBPE Chemistry
Information regarding the specific use of this compound in catalytic applications or as a ligand in coordination chemistry is not present in the available scientific literature.
Exploration of DBPE as a Ligand in Coordination Chemistry
There are no available research findings on the exploration of this compound as a ligand in coordination chemistry. The suitability of a molecule as a ligand depends on its ability to donate electron density to a metal center. While the ethyne and biphenyl groups contain π-electrons that could potentially coordinate to a metal, dedicated studies synthesizing and characterizing metal complexes with DBPE as a ligand have not been reported.
Utilization in Photoredox and Electrochemical Catalytic Transformations
There is no specific information in the scientific literature regarding the utilization of this compound in photoredox or electrochemical catalytic transformations. Photoredox catalysis utilizes light to initiate single-electron transfer processes, enabling a wide range of chemical reactions under mild conditions. nih.govbeilstein-journals.orgnih.gov The combination of photochemistry and electrochemistry can offer alternative pathways for challenging transformations. nih.gov However, the application or investigation of DBPE within these fields has not been documented.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
